RK-33

描述

属性

IUPAC Name |

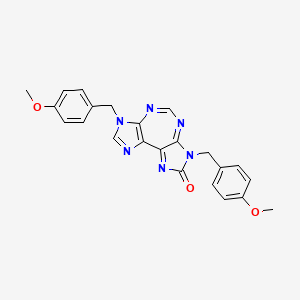

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMZXFUZDBRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RK-33 as a DDX3 RNA helicase inhibitor

An In-depth Technical Guide to RK-33: A DDX3 RNA Helicase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The DEAD-box RNA helicase DDX3 has emerged as a critical regulator in numerous cellular processes, including RNA metabolism, cell cycle progression, and signaling pathways.[1][2] Its overexpression is frequently correlated with aggressive phenotypes and poor prognoses in various cancers, such as lung, breast, and prostate cancer, making it a compelling therapeutic target.[3][4][5] this compound is a first-in-class, rationally designed small molecule inhibitor that specifically targets the ATP-binding site of DDX3, thereby abrogating its helicase activity.[3][6][7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its impact on cellular signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of DDX3.[7] It is designed to dock into the nucleotide-binding pocket of the DDX3 protein, preventing ATP binding and hydrolysis, which is essential for its RNA unwinding function.[3][8] By inactivating DDX3, this compound triggers a cascade of downstream cellular effects that collectively contribute to its anticancer and antiviral properties. These effects include the induction of G1 cell cycle arrest, activation of apoptotic pathways, and impairment of DNA repair mechanisms.[3][6][9] Notably, this compound has been shown to be highly selective for DDX3 over other closely related DEAD-box helicases like DDX5.[6]

Key Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of DDX3 by this compound perturbs several critical signaling networks integral to cancer cell survival and proliferation.

-

Wnt/β-catenin Signaling: DDX3 is known to be a positive regulator of the Wnt/β-catenin pathway. This compound treatment disrupts the DDX3-β-catenin complex, leading to the downregulation of Wnt target genes such as CCND1 (Cyclin D1), MYC, and Survivin, which are crucial for cell proliferation.[1][3][10]

-

DNA Damage Repair: A key mechanism for the radiosensitizing effect of this compound is its ability to inhibit the non-homologous end joining (NHEJ) pathway, which is a major DNA double-strand break repair mechanism in mammalian cells.[3][6] This leads to the accumulation of radiation-induced DNA damage and enhances cell death.

-

Mitochondrial Translation: Quantitative proteomics has revealed that DDX3 inhibition by this compound downregulates proteins involved in mitochondrial translation and the respiratory electron transport chain.[8] This impairs oxidative phosphorylation (OXPHOS) capacity and increases reactive oxygen species (ROS) production, leading to a bioenergetic crisis that makes cancer cells, particularly in combination with radiation, more vulnerable.[8]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and viral infection models. The data highlights a dependency on DDX3 expression levels, where cells with higher DDX3 expression are generally more sensitive to the inhibitor.[3][9]

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | DDX3 Expression | IC₅₀ Value (μM) | Citation(s) |

| A549 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |

| H1299 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |

| H23 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |

| H460 | Lung Cancer | High | 4.4 - 8.4 | [3][11] |

| H3255 | Lung Cancer | Low | > 25 | [3][11] |

| DU145 | Prostate Cancer | High | ~3 - 6 | [9][12] |

| 22Rv1 | Prostate Cancer | High | ~3 - 6 | [9][12] |

| LNCaP | Prostate Cancer | High | ~3 - 6 | [9][12] |

| PC3 | Prostate Cancer | Low | > 12 | [9][12] |

| DAOY | Medulloblastoma | High | 2.5 | [10] |

| UW228 | Medulloblastoma | High | 3.5 | [10] |

| Calu-3 | Lung Cancer | High | 13.48 (CC₅₀) | [7] |

Table 2: In Vitro Efficacy of this compound-Loaded PLGA Nanoparticles

| Cell Line | Cancer Type | Formulation | IC₅₀ Value (µg/mL) | Citation(s) |

| MCF-7 | Breast Cancer | 5% this compound PLGA NP | 49 | [12][13] |

| MCF-7 | Breast Cancer | 10% this compound PLGA NP | 25 | [12][13] |

Table 3: Antiviral Activity of this compound

| Virus | Cell Line | Key Result | Citation(s) |

| SARS-CoV-2 (Multiple Variants) | Calu-3 | ~3-log reduction in viral titers at 5 µM | [7][14] |

| hPIV-3, RSV, Dengue, Zika, West Nile | Various | Efficacious at low micromolar concentrations | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key experiments cited in the literature.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells (e.g., 8 x 10² MCF-7 cells) in a 96-well plate and allow them to adhere overnight.[12][13]

-

Treatment: Treat cells with a serial dilution of this compound (or this compound loaded nanoparticles) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[3][12]

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Study for Radiosensitization

This protocol outlines a typical workflow for assessing the synergistic effects of this compound and radiation in a mouse model.

-

Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice).[9][16]

-

Tumor Implantation: Inject a suspension of cancer cells (e.g., 1 x 10⁶ DU145-luc cells) subcutaneously into the flank.[9][16]

-

Treatment Groups: Once tumors are palpable, randomize animals into four groups: (1) Vehicle control (e.g., DMSO), (2) this compound alone, (3) Radiation alone, and (4) this compound + Radiation.[12][16]

-

Dosing and Administration:

-

Monitoring and Analysis: Measure tumor volume with calipers and monitor animal weight regularly. At the end of the study, excise tumors for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Protocol 3: DNA Double-Strand Break (γH2AX Foci) Assay

-

Cell Culture: Plate cells (e.g., 20,000 DU145 cells) on chamber slides and allow to attach.[17]

-

Treatment: Treat cells with this compound (e.g., 3 µM) or DMSO for a predetermined time before irradiation.

-

Irradiation: Expose cells to radiation (e.g., 2 Gy).

-

Time Course: Fix cells at various time points post-irradiation (e.g., 1, 6, and 24 hours) using 4% paraformaldehyde.

-

Immunofluorescence:

-

Permeabilize cells with Triton X-100.

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Mount coverslips with a DAPI-containing mounting medium.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in persistent foci at later time points in the combination treatment group indicates impaired DNA repair.[9][17]

Formulation and Preclinical Development

Given that this compound is highly hydrophobic, formulation strategies are critical for effective in vivo delivery.[13] One successful approach has been the encapsulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

-

Preparation: this compound loaded PLGA nanoparticles are typically prepared using an oil-in-water emulsion/solvent evaporation method.[13]

-

Characteristics: This method yields nanoparticles of approximately 250 nm in diameter with a negative ζ-potential.[13]

-

Release Kinetics: In vitro studies show a slow, linear release of this compound from the nanoparticles over 7 days.[13]

-

In Vivo Retention: A pilot in vivo study demonstrated that the PLGA nanoparticle formulation leads to longer systemic retention of this compound compared to the administration of free this compound.[13]

Preclinical toxicology studies have shown that this compound is well-tolerated, with no observed adverse effect level (NOAEL) established in 28-day repeated toxicity studies in rats.[18]

Conclusion and Future Directions

This compound represents a promising, first-in-class DDX3 inhibitor with a multi-faceted mechanism of action that impacts key cancer-driving pathways. Its ability to induce cell cycle arrest, promote apoptosis, and, most notably, act as a potent radiosensitizer provides a strong rationale for its clinical development.[3][9][19] Furthermore, its broad-spectrum antiviral activity suggests its potential utility beyond oncology.[7][15]

Future research should focus on optimizing drug delivery systems to improve bioavailability, exploring combination therapies with other targeted agents, and identifying predictive biomarkers of response to this compound. The progression of this compound or other potent DDX3 inhibitors into clinical trials is a critical next step to validate this therapeutic strategy in patients.[1][20]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]

- 3. embopress.org [embopress.org]

- 4. DDX3, a potential target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. PLGA nanoparticle formulation of this compound: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. RePORT ⟩ RePORTER [reporter.nih.gov]

- 19. hopkinsmedicine.org [hopkinsmedicine.org]

- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

RK-33: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-33 is a novel small molecule inhibitor targeting the DEAD-box RNA helicase DDX3. Its development represents a significant advancement in the pursuit of targeted therapies for a range of diseases, including various cancers and viral infections. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.

Structure and Chemical Properties

This compound, with the IUPAC name 7-(4-methoxybenzyl)-3-(4-methoxybenzyl)-3,7-dihydro-2H-diimidazo[4,5-d:4',5'-f][1][2]diazepin-2-one, is a rationally designed small molecule. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₀N₆O₃ |

| Molecular Weight | 428.44 g/mol |

| CAS Number | 1070773-09-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a potent and specific inhibitor of the ATP-dependent DEAD-box RNA helicase DDX3. DDX3 plays a crucial role in multiple cellular processes, including RNA metabolism, translation initiation, and cell cycle regulation. By binding to the ATP-binding pocket of DDX3, this compound competitively inhibits its helicase activity. This inhibition disrupts downstream signaling pathways that are often dysregulated in cancer and viral diseases. The primary consequences of DDX3 inhibition by this compound include:

-

G1 Cell Cycle Arrest: Inhibition of DDX3 disrupts the translation of key cell cycle regulators, leading to an arrest in the G1 phase of the cell cycle.

-

Induction of Apoptosis: By interfering with critical cellular processes, this compound triggers programmed cell death in cancer cells.

-

Inhibition of Wnt/β-catenin Signaling: this compound has been shown to downregulate the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.

-

Impairment of DNA Repair: this compound inhibits the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism. This property makes it a potential radiosensitizer, enhancing the efficacy of radiation therapy.

In Vitro Efficacy: A Summary of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values of this compound against various cancer cell lines and viruses.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 4.4 - 8.4[3] |

| H1299 | Lung Cancer | 4.4 - 8.4[3] |

| H23 | Lung Cancer | 4.4 - 8.4[3] |

| H460 | Lung Cancer | 4.4 - 8.4[3] |

| H3255 (low DDX3) | Lung Cancer | >25[3] |

| DU145 | Prostate Cancer | 3-6[4] |

| 22Rv1 | Prostate Cancer | 3-6[4] |

| LNCaP | Prostate Cancer | 3-6[4] |

| PC3 (low DDX3) | Prostate Cancer | >12[4] |

| MCF-7 | Breast Cancer | 2.8 - 4.5 |

| MDA-MB-231 | Breast Cancer | 2.8 - 4.5 |

| DAOY | Medulloblastoma | 2.5 |

| UW228 | Medulloblastoma | 3.5 |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) |

| SARS-CoV-2 (Alpha, Beta, Delta variants) | Calu-3 | Not explicitly stated, but significant reduction at 5 µM |

| Human Parainfluenza Virus 3 (hPIV-3) | Vero | Efficacious at low micromolar concentrations[5] |

| Respiratory Syncytial Virus (RSV) | Vero | Efficacious at low micromolar concentrations[5] |

| Dengue Virus (DENV) | Vero | Efficacious at low micromolar concentrations[5] |

| Zika Virus (ZIKV) | Vero | Efficacious at low micromolar concentrations[5] |

| West Nile Virus (WNV) | Vero | Efficacious at low micromolar concentrations[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

DDX3 Helicase Activity Assay

This assay measures the ability of this compound to inhibit the RNA unwinding activity of DDX3.

Materials:

-

Recombinant human DDX3 protein

-

Radiolabeled (e.g., ³²P) RNA duplex substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM DTT, 2 mM MgCl₂, 5% glycerol)

-

ATP solution

-

This compound dissolved in DMSO

-

Stop buffer (e.g., 0.5% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol in 50% glycerol)

-

Native polyacrylamide gel

Procedure:

-

Prepare reaction mixtures in the assay buffer containing the radiolabeled RNA duplex substrate and varying concentrations of this compound (or DMSO as a control).

-

Initiate the reaction by adding recombinant DDX3 protein and ATP to each reaction mixture.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reactions by adding the stop buffer.

-

Resolve the reaction products (unwound single-stranded RNA and intact double-stranded RNA) on a native polyacrylamide gel.

-

Visualize the radiolabeled RNA using autoradiography or phosphorimaging.

-

Quantify the amount of unwound RNA in each lane to determine the inhibitory effect of this compound.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer or viral-infected cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the data to determine the IC₅₀ value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, with or without radiation, providing a measure of long-term cell survival.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound dissolved in DMSO

-

Radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Plate a known number of cells in 6-well plates and allow them to attach.

-

Treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours).

-

For radiosensitization studies, irradiate the cells with varying doses of radiation.

-

Replace the treatment medium with fresh complete medium and incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain them with crystal violet solution.

-

Count the number of colonies (typically containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as DDX3 and components of the Wnt/β-catenin pathway, following treatment with this compound.

Materials:

-

Cell lysates from this compound treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DDX3, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the protein bands relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.

Visualizing the Impact of this compound: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method to study the role of DDX3 RNA helicase in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmid-based assays for DNA end-joining in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

The Dual Role of DDX3 in Viral Replication: A Target for the Broad-Spectrum Antiviral RK-33

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DEAD-box RNA helicase DDX3 has emerged as a critical host factor that plays a multifaceted and often contradictory role in the context of viral infections. It is a key component of the innate immune system, participating in antiviral signaling pathways. However, numerous viruses from diverse families have evolved to hijack DDX3 to facilitate their own replication. This dual functionality makes DDX3 a compelling target for the development of broad-spectrum antiviral therapeutics. This technical guide provides a comprehensive overview of the role of DDX3 in viral replication and the mechanism of action of RK-33, a potent small molecule inhibitor of DDX3 with demonstrated broad-spectrum antiviral activity. This document includes a compilation of quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a valuable resource for the scientific community.

The Dichotomous Role of DDX3 in Viral Infections

DDX3 is an ATP-dependent RNA helicase involved in multiple aspects of RNA metabolism, including transcription, splicing, and translation initiation. Its intricate involvement in cellular processes extends to the host-virus interface, where it functions as a double-edged sword.

DDX3 as a Pro-viral Host Factor

A multitude of viruses have been shown to exploit DDX3 to enhance various stages of their life cycle:

-

RNA Unwinding and Translation: The helicase activity of DDX3 is crucial for unwinding complex secondary structures within viral RNAs, thereby facilitating their translation into viral proteins. This has been observed for viruses such as Japanese Encephalitis Virus (JEV) and Zika Virus (ZIKV), where DDX3 unwinds the 5'-UTR of the viral genome.

-

Viral RNA Export: For retroviruses like HIV-1, DDX3 is implicated in the nuclear export of unspliced and partially spliced viral RNAs, a critical step for the production of new virions.

-

Replication Complex Formation: DDX3 can be recruited to viral replication complexes. For instance, during Hepatitis C Virus (HCV) and JEV replication, DDX3 colocalizes with viral non-structural proteins.

-

Enhancing Viral RNA Synthesis: In arenavirus infection, DDX3 has been shown to promote viral RNA synthesis.

DDX3 in Antiviral Innate Immunity

Conversely, DDX3 is a key player in the host's first line of defense against viral infections. Its role in innate immunity is multifaceted:

-

Viral RNA Sensing: DDX3 can act as a pattern recognition receptor (PRR) by recognizing viral RNA, which triggers downstream signaling.

-

Signal Transduction: DDX3 functions as a crucial adaptor protein in the RIG-I-like receptor (RLR) signaling pathway. It interacts with MAVS (mitochondrial antiviral-signaling protein) and is involved in the activation of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε).

-

Transcription Factor Activation: The activation of TBK1/IKKε leads to the phosphorylation and activation of the transcription factors IRF3 and IRF7, which then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other antiviral genes.

-

Translational Control of Antiviral Proteins: DDX3 can regulate the translation of key components of the antiviral response, such as the protein activator of the interferon-induced protein kinase (PACT).

This compound: A Potent DDX3 Inhibitor with Broad-Spectrum Antiviral Activity

The dependence of numerous viruses on DDX3 for their replication makes it an attractive target for host-directed antiviral therapy. This compound is a first-in-class small molecule inhibitor of DDX3.

Mechanism of Action

This compound is designed to be a competitive inhibitor of the ATP-binding site of DDX3. By binding to the nucleotide-binding pocket, this compound abrogates the RNA helicase function of DDX3. This inhibition of DDX3's enzymatic activity is the basis for its antiviral effects, as it prevents viruses from utilizing DDX3 for processes like viral RNA unwinding and translation.

Antiviral Spectrum

This compound has demonstrated efficacy against a wide range of RNA viruses, highlighting its potential as a broad-spectrum antiviral agent. This includes viruses from the following families:

-

Flaviviridae: Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV)

-

Paramyxoviridae: Respiratory syncytial virus (RSV), Human parainfluenza virus type 3 (hPIV-3)

-

Coronaviridae: SARS-CoV-2 and its variants (Alpha, Beta, Delta), Human coronavirus OC43 (HCoV-OC43)

Quantitative Data Summary

The following tables summarize the quantitative data on the antiviral efficacy of this compound and the impact of DDX3 modulation on viral replication.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dengue virus (DENV) | Vero | ≤10 | >50 | >5 | |

| Zika virus (ZIKV) | Vero | ≤10 | >50 | >5 | |

| West Nile virus (WNV) | Vero | ≤10 | >50 | >5 | |

| Respiratory syncytial virus (RSV) | Vero | ≤10 | >50 | >5 | |

| Human parainfluenza virus type 3 (hPIV-3) | Vero | ≤10 | >50 | >5 | |

| SARS-CoV-2 (Lineage A) | Calu-3 | < 1 | 13.48 | >14.5 | |

| Human coronavirus OC43 (HCoV-OC43) | RD | Not explicitly stated, but effective at 0.1 and 1 µM | 3.22 | Not explicitly stated | |

| Table 1: Antiviral Activity of this compound Against Various Viruses. |

| Virus | Method of DDX3 Modulation | Effect on Viral Titer/Replication | Fold Change/Percentage Reduction | Reference |

| SARS-CoV-2 (Alpha, Beta, Delta variants) | This compound (5 µM) treatment | Reduction in viral load | 1 to 3 log orders | |

| Hepatitis E virus (HEV) | DDX3 depletion (shRNA) | Inhibition of HEV replication | Significant reduction | |

| Hepatitis C virus (HCV) | DDX3 knockdown (siRNA) | Reduction in HCV RNA and core protein levels | Significant reduction | |

| Influenza A virus (del NS1 mutant) | DDX3 knockdown | Increased virus titers | Not quantified | |

| Table 2: Effect of DDX3 Modulation on Viral Replication. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DDX3 and this compound.

Viral Infection and this compound Treatment Assay

This protocol is adapted from studies on the broad-spectrum antiviral activity of this compound.

-

Cell Seeding: Seed Vero or Calu-3 cells in 12-well plates at a density of 8 x 10^5 cells per well and incubate for 24 hours.

-

Drug Treatment (Pre-infection): Treat cells with varying concentrations of this compound (e.g., 0.3 µM to 5 µM) or DMSO as a vehicle control for 1 hour.

-

Viral Infection: Infect the cells with the virus of interest (e.g., SARS-CoV-2, DENV, ZIKV) at a Multiplicity of Infection (MOI) of 0.1 for 1 hour.

-

Post-infection Treatment: Remove the viral inoculum, wash the cells once with PBS, and add fresh complete medium supplemented with the same concentrations of this compound or DMSO.

-

Sample Collection: Collect the cell culture supernatants at 48 hours post-infection.

-

Quantification of Viral Load: Determine the viral titers in the supernatants using a standard plaque assay or quantify viral RNA using qRT-PCR.

Western Blot Analysis of DDX3 and Viral Proteins

This protocol provides a general framework for analyzing protein expression levels.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDX3 (e.g., 1:1000 dilution) and a specific viral protein overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH or β-actin (e.g., 1:5000 dilution) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) of DDX3 and Viral Proteins

This protocol is for investigating the physical interaction between DDX3 and viral proteins.

-

Cell Transfection and Lysis: Co-transfect HEK293T cells with plasmids expressing tagged DDX3 (e.g., FLAG-DDX3) and a tagged viral protein (e.g., Myc-viral protein). After 24-48 hours, lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in 1x Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-Myc antibodies) to confirm the co-immunoprecipitation.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA

This protocol is for the quantification of viral RNA levels.

-

RNA Extraction: Extract total RNA from infected cells or culture supernatants using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or a virus-specific primer.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the viral gene of interest. Also, include primers for a housekeeping gene (e.g., GAPDH or RPL32) for normalization.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in viral RNA expression.

IFN-β Promoter Luciferase Reporter Assay

This assay is used to measure the activation of the IFN-β promoter.

-

Cell Transfection: Co-transfect HEK293 cells in a 24-well plate with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization).

-

Stimulation: 24 hours post-transfection, stimulate the cells by viral infection or by transfection with a viral RNA mimic like poly(I:C). In some experiments, co-transfect with plasmids expressing DDX3, MAVS, or TBK1 to assess their effect on promoter activation.

-

Cell Lysis: After 16-24 hours of stimulation, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the unstimulated control.

Visualizing DDX3's Role: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DDX3 and a typical experimental workflow for evaluating this compound.

DDX3 in the Innate Antiviral Response

DDX3's role as a sensor and adaptor in the RLR signaling pathway leading to IFN-β production.

Viral Hijacking of DDX3 for Pro-viral Functions

Mechanisms by which viruses exploit DDX3 to promote their replication cycle.

Mechanism of Action of this compound

This compound competitively inhibits the ATP-binding site of DDX3, blocking its function.

Experimental Workflow for this compound Antiviral Evaluation

A typical workflow for assessing the antiviral efficacy of the DDX3 inhibitor this compound.

Conclusion

DDX3 stands at a critical crossroads of viral replication and the host's antiviral defense. Its essential role in the life cycle of numerous pathogenic viruses makes it a high-value target for the development of broad-spectrum antiviral drugs. The small molecule inhibitor this compound has shown significant promise in this regard, with demonstrated efficacy against a range of viruses in preclinical studies. The data and protocols presented in this technical guide are intended to facilitate further research into the intricate roles of DDX3 in virology and to aid in the development and evaluation of novel DDX3-targeting therapeutics. A deeper understanding of the DDX3-virus interface will undoubtedly pave the way for innovative strategies to combat existing and emerging viral threats.

The Small Molecule Inhibitor RK-33: A Technical Guide to its Attenuation of the Wnt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the small molecule inhibitor RK-33, with a specific focus on its mechanism of action in downregulating the Wnt signaling pathway. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the key pathways and experimental workflows.

Introduction

The DEAD-box RNA helicase DDX3 has emerged as a critical regulator in various cellular processes, and its dysregulation is implicated in the pathogenesis of numerous cancers, including medulloblastoma, lung, breast, and colorectal cancers.[1][2][3][4][5] DDX3 plays a significant role in the potentiation of the Wnt/β-catenin signaling pathway, a fundamental pathway often aberrantly activated in cancer, driving cell proliferation, survival, and differentiation.[2][5]

This compound is a first-in-class small molecule inhibitor designed to target the ATP-binding domain of DDX3, thereby abrogating its RNA helicase activity.[2][3] This targeted inhibition has demonstrated significant anti-tumor effects, in part through the downregulation of the Wnt signaling cascade. This guide delves into the specifics of this compound's impact on this pathway.

Mechanism of Action: this compound and Wnt Signaling

This compound's primary mechanism for inhibiting the Wnt pathway involves the disruption of the interaction between DDX3 and components of the Wnt signaling cascade. Specifically, this compound has been shown to impair the DDX3-β-catenin axis.[2][3][6] In colorectal cancer, DDX3 can act as a mediator in the activation of β-catenin through the CK1ε/Dvl2 axis.[2] By inhibiting DDX3, this compound prevents the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway. This leads to a reduction in the transcription of Wnt target genes.[1][2]

In triple-negative breast cancer cells, this compound has been shown to sequester β-catenin in the cytoplasm, further preventing its nuclear function.[7]

Quantitative Data Summary

The inhibitory effects of this compound on various cancer cell lines have been quantified through several key metrics, including IC50 values and the reduction in Wnt target gene expression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| DAOY | Medulloblastoma | 2.5 | [1][8] |

| UW228 | Medulloblastoma | 3.5 | [1][8] |

| A549 | Lung Cancer | 4.4 - 8.4 | [3] |

| H1299 | Lung Cancer | 4.4 - 8.4 | [3] |

| H23 | Lung Cancer | 4.4 - 8.4 | [3] |

| H460 | Lung Cancer | 4.4 - 8.4 | [3] |

| H3255 (low DDX3) | Lung Cancer | > 25 | [3] |

| Various Colorectal Cancer Cell Lines | Colorectal Cancer | 2.5 - 8 | [5] |

| DU145 | Prostate Cancer | ~3-6 | [9] |

| 22Rv1 | Prostate Cancer | ~3-6 | [9] |

| LNCaP | Prostate Cancer | ~3-6 | [9] |

| PC3 (low DDX3) | Prostate Cancer | > 12 | [9] |

| MCF-7 (in PLGA nanoparticles, 10%) | Breast Cancer | 25 µg/mL | [9] |

Table 2: Effect of this compound on Wnt Target Gene mRNA Expression

| Cell Line | Treatment | Target Gene | Fold Change/Effect | Citation |

| DAOY | This compound (2.5 µM) | Axin2, CCND1, MYC, Survivin | Reduced mRNA expression | [1][2][8] |

| UW228 | This compound (3.5 µM) | Axin2, CCND1, MYC, Survivin | Reduced mRNA expression | [1][2][8] |

| Colorectal Cancer Cell Lines | siDDX3 | Wnt target genes | Lowered mRNA expression | [5] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on the Wnt signaling pathway.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

-

MTS Assay:

-

Seed cells (e.g., DAOY, UW228, MCF-7) in a 96-well plate at a density of 8x10^2 cells/well.[9]

-

The following day, treat cells with varying concentrations of this compound.

-

After a 72-hour incubation period, add MTS reagent to each well.

-

Incubate for 2 hours and measure the absorbance at 490 nm.[9]

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

-

Clonogenic Survival Assay:

-

Plate cells at a low density (e.g., 200-700 cells/well in a 6-well plate) to allow for colony formation.

-

Treat cells with this compound, radiation, or a combination of both.

-

Incubate for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with a solution such as 6.0% v/v glutaraldehyde.

-

Stain the colonies with 0.5% w/v crystal violet.

-

Count the colonies (defined as a cluster of at least 50 cells) to determine the surviving fraction.

-

Wnt Signaling Activity Assays

Objective: To directly measure the effect of this compound on Wnt/β-catenin transcriptional activity.

-

TOP/FOP-FLASH Luciferase Reporter Assay:

-

Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-FLASH) or a negative control with mutated TCF/LEF binding sites (FOP-FLASH), along with a Renilla luciferase plasmid for normalization.

-

Treat the transfected cells with this compound or a vehicle control.

-

After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

The ratio of TOP-FLASH to FOP-FLASH activity, normalized to Renilla luciferase, indicates the level of Wnt/β-catenin signaling.[2]

-

Analysis of Protein and mRNA Expression

Objective: To quantify the levels of key proteins and mRNAs in the Wnt pathway following this compound treatment.

-

Western Blotting:

-

Treat cells with this compound and lyse them to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against DDX3, β-catenin, or other proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from this compound treated and control cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for Wnt target genes (e.g., AXIN2, CCND1, MYC, Survivin) and a housekeeping gene for normalization (e.g., GAPDH).

-

Calculate the relative mRNA expression levels using the ΔΔCt method.

-

-

Immunohistochemistry (IHC):

-

Fix paraffin-embedded tissue sections and perform antigen retrieval.

-

Incubate the sections with a primary antibody against DDX3.

-

Apply a secondary antibody and a detection system (e.g., HRP-polymer) to visualize the protein expression.

-

Counterstain with hematoxylin and mount the slides.

-

Score the intensity and percentage of stained cells to determine the level of DDX3 expression.

-

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

-

Flow Cytometry:

-

Treat cells with this compound for a specified period.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with this compound has been shown to cause a G1 arrest.[1][2][8]

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Inject cancer cells (e.g., DAOY) subcutaneously into the flanks of immunocompromised mice.

-

Once tumors are established, treat the mice with this compound, radiation, or a combination thereof.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, excise the tumors for further analysis, such as immunohistochemistry.

Visualization of Workflows and Pathways

Conclusion

This compound represents a promising therapeutic agent that effectively targets the RNA helicase DDX3, leading to the significant downregulation of the oncogenic Wnt/β-catenin signaling pathway. The data summarized in this guide, derived from multiple preclinical studies, consistently demonstrates this compound's ability to inhibit cancer cell proliferation, induce cell cycle arrest, and reduce the expression of key Wnt target genes. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other DDX3 inhibitors in a variety of cancer contexts. The continued exploration of this novel therapeutic strategy holds considerable promise for the development of more effective treatments for cancers dependent on aberrant Wnt signaling.

References

- 1. 2.9. TOP/FOP-FLASH luciferase reporter assay [bio-protocol.org]

- 2. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]

- 3. jcancer.org [jcancer.org]

- 4. IHCeasy DDX3 Ready-To-Use IHC Kit KHC1424 | Proteintech [ptglab.com]

- 5. researchgate.net [researchgate.net]

- 6. Top/fop luciferase assay [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. DDX3 as a strongest prognosis marker and its downregulation promotes metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Specificity of RK-33 for DDX3 Versus Other Helicases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of RK-33, a potent small molecule inhibitor, for the DEAD-box RNA helicase DDX3 in comparison to other helicases. This document consolidates quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways involving DDX3.

Executive Summary

This compound has emerged as a highly selective inhibitor of the DEAD-box RNA helicase DDX3. In vitro and cellular studies have demonstrated its potent activity against DDX3's ATPase and helicase functions while showing negligible affinity for closely related helicases such as DDX5 and DDX17. This specificity is critical for its development as a targeted therapeutic agent in various diseases, including cancer and viral infections, where DDX3 is frequently dysregulated. This guide delves into the quantitative metrics of this compound's specificity, the experimental protocols used to ascertain this selectivity, and the key signaling pathways modulated by DDX3, providing a valuable resource for researchers in the field.

Data Presentation: Quantitative Analysis of this compound Specificity

The specificity of this compound for DDX3 has been quantified through various biochemical and cellular assays. The following tables summarize the key data points, offering a clear comparison of its activity against DDX3 and in different cellular contexts.

Table 1: Biochemical Activity and Binding Affinity of this compound for DDX3

| Parameter | Value | Helicase | Assay Type | Reference |

| IC50 (ATPase Activity) | 40 µM | DDX3X | Colorimetric ATPase Assay | [1] |

| IC50 (Helicase Activity) | 35 µM | DDX3X | Fluorescence-based RNA Unwinding Assay | |

| Kd (Binding Affinity) | 33 ± 2 µM | DDX3X | Isothermal Titration Calorimetry (ITC) | |

| Computed Binding Affinity | -8 kcal/mol | DDX3 | Molecular Docking | |

| Binding Specificity | No binding observed | DDX5, DDX17 | Pull-down Assay with biotinylated this compound | [2] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines with Varying DDX3 Expression

| Cell Line | Cancer Type | DDX3 Expression | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | High | 3-6 | [3] |

| LNCaP | Prostate Cancer | High | 3-6 | [3] |

| 22Rv1 | Prostate Cancer | High | 3-6 | [3] |

| PC3 | Prostate Cancer | Low | >12 | [3] |

| A549 | Lung Cancer | High | ~2.5 | [4] |

| H460 | Lung Cancer | High | ~2.8 | [4] |

| MCF7 | Breast Cancer | - | 2.8-4.5 | [5] |

| MDA-MB-231 | Breast Cancer | - | 2.8-4.5 | [5] |

| MCF10A | Normal Breast | Lower | 7.4 | [5] |

| DAOY | Medulloblastoma | High | 2.5 | |

| UW228 | Medulloblastoma | High | 3.5 |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the specificity and efficacy of this compound.

In Vitro ATPase Activity Assay (Colorimetric - Malachite Green)

This assay quantifies the ATP hydrolysis activity of a helicase by measuring the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified DDX3 helicase and other helicases for comparison.

-

This compound at various concentrations.

-

ATP solution (100 mM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4N HCl). Mix 3 parts of Solution A with 1 part of Solution B.

-

384-well microplate.

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 10 µL of the helicase solution (e.g., 50 nM DDX3) to each well.

-

Add 5 µL of the this compound dilutions or vehicle control to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration 1 mM).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 75 µL of the Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm using a plate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vitro Helicase Activity Assay (Fluorescence-Based)

This assay measures the unwinding of a double-stranded RNA (dsRNA) substrate by a helicase in real-time. The substrate is labeled with a fluorophore and a quencher, and unwinding leads to an increase in fluorescence.

Materials:

-

Purified DDX3 helicase and other helicases.

-

This compound at various concentrations.

-

Fluorescently labeled dsRNA substrate (e.g., one strand with a 5'-FAM and the other with a 3'-dabcyl quencher).

-

Helicase Reaction Buffer: 25 mM MOPS (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA, and 5% glycerol.

-

ATP solution (100 mM).

-

96-well black microplate.

-

Fluorometer.

Procedure:

-

Prepare serial dilutions of this compound in the helicase reaction buffer.

-

In a 96-well black plate, add the fluorescent dsRNA substrate to a final concentration of 50 nM in each well.

-

Add the this compound dilutions or vehicle control to the wells.

-

Add the helicase (e.g., 20 nM DDX3) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the unwinding reaction by adding ATP to a final concentration of 5 mM.

-

Immediately measure the fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The rate of RNA unwinding is determined from the initial linear phase of the fluorescence increase.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cellular Viability Assay (MTS Assay)

This assay assesses the effect of this compound on the proliferation of different cell lines.

Materials:

-

Cancer cell lines with varying DDX3 expression.

-

This compound at various concentrations.

-

Complete cell culture medium.

-

MTS reagent.

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving DDX3 and a typical workflow for assessing helicase inhibitor specificity.

Caption: DDX3 in the Wnt/β-catenin signaling pathway.

Caption: DDX3's role in MAVS-mediated innate immune signaling.

References

- 1. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mskcc.org [mskcc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on RK-33 and Apoptosis Induction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core foundational research on RK-33, a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3. It details the mechanism of this compound in inducing apoptosis in cancer cells, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: Targeting DDX3 with this compound

DEAD-box RNA helicase 3 (DDX3) is a multifunctional protein involved in numerous aspects of RNA metabolism, cell cycle control, and stress response.[1][2][3] Its overexpression has been identified in a variety of cancers, including lung, breast, and prostate cancer, and often correlates with lower patient survival rates.[2][4][5] DDX3's role in promoting cancer cell survival and proliferation has made it a compelling target for therapeutic intervention.[1][3]

This compound is a novel small molecule inhibitor rationally designed to target DDX3.[5] By binding to DDX3 and abrogating its enzymatic activity, this compound disrupts essential cellular processes that cancer cells rely upon for survival.[4][5] Foundational research has established that the inhibition of DDX3 by this compound leads to three primary anti-cancer effects: G1 cell cycle arrest, the induction of apoptosis, and the sensitization of cancer cells to radiation therapy.[1][4][6]

Core Mechanism of Action

This compound functions by specifically binding to the ATP-binding site within the DDX3 protein.[5][7] This action competitively inhibits the helicase's ability to hydrolyze ATP, a process essential for its function in unwinding RNA.[8] This inhibition is highly specific to DDX3, with studies showing this compound does not significantly affect closely related helicases such as DDX5 and DDX17.[6][7] The abrogation of DDX3's helicase activity triggers a cascade of downstream events, culminating in cell cycle arrest and programmed cell death.

Apoptosis Induction Pathways

The primary therapeutic outcome of this compound treatment is the induction of apoptosis. This is achieved through a multi-pronged attack on the cell's survival machinery, primarily involving cell cycle arrest and the activation of the intrinsic apoptotic pathway.

A hallmark of this compound activity is its ability to halt the cell cycle in the G1 phase. Treatment with this compound leads to a significant accumulation of cells in G1 and a corresponding decrease in the S-phase population, effectively preventing DNA replication and cell division.[5][9] This arrest is biochemically characterized by a substantial reduction in the levels of key G1/S transition proteins, particularly Cyclin D1.[7] This prolonged arrest acts as a critical trigger for the cell to initiate apoptosis.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDX3, a potential target for cancer treatment - ProQuest [proquest.com]

- 4. apexbt.com [apexbt.com]

- 5. embopress.org [embopress.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RK-33 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-33 is a first-in-class small molecule inhibitor of DEAD-box RNA helicase DDX3.[1][2] DDX3 is overexpressed in various cancers, including lung, breast, and prostate cancer, and its inhibition has been shown to induce G1 cell cycle arrest, promote apoptosis, and sensitize cancer cells to radiation therapy.[1][3][4] Mechanistically, this compound binds to the ATP-binding domain of DDX3, abrogating its helicase activity.[1][5] This leads to the disruption of key cellular processes, including the Wnt/β-catenin signaling pathway and non-homologous end joining (NHEJ) DNA repair.[1][5] These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in in vitro cell culture settings.

Data Presentation

Table 1: Cell Line Dependent Cytotoxicity of this compound

| Cell Line | Cancer Type | DDX3 Expression | IC50 (µM) | Incubation Time (h) | Assay |

| A549 | Lung Cancer | High | 4.4 - 7.5 | 72 | WST1 / Cytotoxicity Assay |

| H1299 | Lung Cancer | High | 4.4 - 8.4 | 72 | Cytotoxicity Assay |

| H460 | Lung Cancer | High | 2.8 | 72 | WST1 Assay |

| H23 | Lung Cancer | High | 4.4 - 8.4 | 72 | Cytotoxicity Assay |

| H3255 | Lung Cancer | Low | > 25 | 72 | Cytotoxicity Assay |

| DU145 | Prostate Cancer | High | 3 - 6 | Not Specified | Proliferation Assay |

| 22Rv1 | Prostate Cancer | High | 3 - 6 | Not Specified | Proliferation Assay |

| LNCaP | Prostate Cancer | High | 3 - 6 | Not Specified | Proliferation Assay |

| PC3 | Prostate Cancer | Low | > 12 | Not Specified | Proliferation Assay |

| MDA-MB-231 | Breast Cancer | Not Specified | 7.5 | 12 | Not Specified |

| Calu-3 | Lung Cancer | Not Specified | 13.48 (CC50) | 24 | CellTiter-Glo |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for this compound.

Experimental Protocols

1. Cell Culture and this compound Treatment

-

Cell Lines: Select appropriate cancer cell lines with varying DDX3 expression levels (e.g., A549, H1299 for high DDX3; H3255 for low DDX3) and a non-cancerous control cell line (e.g., HBEC).[1]

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The incubation time will vary depending on the assay (e.g., 24-72 hours).[2][3]

2. Cell Viability Assay (MTS Assay)

This protocol is adapted for a 96-well plate format.

-

Procedure:

-

Seed 8 x 10^2 cells per well in a 96-well plate and incubate overnight.[6]

-

Treat cells with a serial dilution of this compound (e.g., 0.39 to 50 µM) for 72 hours.[6][7]

-

Add 20 µL of MTS reagent to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C.[6]

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.

3. Apoptosis Detection

a) Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay) [8][9][10]

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[8][9][10]

-

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described above.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9][10]

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9][10]

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-3 hours.[10]

-

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[9]

b) Western Blot for PARP Cleavage

Cleavage of PARP by caspases is a hallmark of apoptosis.[11][12]

-

Procedure:

-

Treat cells with this compound, and collect cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.[11][12] An antibody for full-length PARP (116 kDa) can be used as a control.[12]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: An increase in the 89 kDa cleaved PARP fragment indicates the induction of apoptosis.

4. Cell Cycle Analysis

-

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[2][4]

5. Western Blot for Signaling Proteins

-

Procedure:

-

Following this compound treatment, prepare cell lysates as described for PARP cleavage.

-

Perform western blotting as described above.

-

Probe for key proteins in the DDX3 and Wnt signaling pathways, such as DDX3, β-catenin, and Cyclin D1.[1][13] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Data Analysis: Quantify the changes in protein expression levels relative to the control. A decrease in Cyclin D1 levels is consistent with G1 cell cycle arrest.[13]

References

- 1. embopress.org [embopress.org]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. promega.com [promega.com]

- 10. ulab360.com [ulab360.com]

- 11. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. aacrjournals.org [aacrjournals.org]

Determining the IC50 of the DDX3 Inhibitor RK-33 in Cancer Cell Lines

Application Note & Protocol

Introduction

RK-33 is a first-in-class, small-molecule inhibitor that specifically targets the DEAD-box RNA helicase DDX3.[1] The DDX3 protein is frequently overexpressed in a wide array of cancers—including lung, breast, and prostate cancers—and its elevated expression is often correlated with poor patient prognosis and metastasis.[2] DDX3 plays a crucial role in multiple cellular processes that promote cancer cell survival and proliferation, such as RNA translation, cell cycle progression, and DNA damage repair.[2] By inhibiting the helicase activity of DDX3, this compound disrupts these vital functions, leading to cell cycle arrest, apoptosis, and sensitization to radiotherapy, making it a promising candidate for targeted cancer therapy.[1]

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and summarizes known IC50 values from the literature.

Mechanism of Action

This compound exerts its anticancer effects by binding to the ATP-binding site of DDX3, thereby inhibiting its RNA helicase activity. This inhibition disrupts several downstream signaling pathways critical for tumor growth and survival. Key consequences of DDX3 inhibition by this compound include:

-

G1 Cell Cycle Arrest: Inhibition of DDX3 function perturbs cell cycle progression, causing cells to accumulate in the G1 phase.[1]

-

Induction of Apoptosis: this compound treatment can trigger programmed cell death in cancer cells that are dependent on DDX3.[1]

-

Impairment of Wnt/β-catenin Signaling: DDX3 is known to be a component of the Wnt signaling pathway; its inhibition by this compound disrupts this axis.[1]

-

Inhibition of DNA Repair: this compound abrogates non-homologous end joining (NHEJ), a major DNA repair pathway, which contributes to its ability to radiosensitize cancer cells.[1]

Summary of this compound IC50 Values

The sensitivity of cancer cell lines to this compound often correlates with the expression level of DDX3. The following table summarizes reported IC50 values for this compound across various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Assay Type / Duration | Reference(s) |

| Lung Cancer | A549 | 2.5 - 4.4 | WST-1 / 72 hrs | [1] |

| H460 | 2.8 - 8.4 | WST-1 / 72 hrs | [1] | |

| H1299 | 4.4 - 8.4 | Not Specified | ||

| H23 | 4.4 - 8.4 | Not Specified | ||

| H3255 | > 25 | Not Specified | ||

| Prostate Cancer | DU145 | 3 - 6 | Not Specified | |

| LNCaP | 3 - 6 | Not Specified | ||

| 22Rv1 | 3 - 6 | Not Specified | ||

| PC3 | > 12 | Not Specified | ||

| Breast Cancer | MCF-7 | ~2.33* | Not Specified |

*Calculated from a reported IC50 of 1 µg/mL and a molecular weight of 428.44 g/mol .

Experimental Protocols

Determining the IC50 value is crucial for evaluating the potency of an inhibitor. Cell viability assays such as the CCK-8 (Cell Counting Kit-8) or MTT assay are commonly used. The following is a detailed protocol for the CCK-8 assay, which is a sensitive, one-step colorimetric assay.

References

Application Notes and Protocols for RK-33 in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of RK-33, a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3, in various mouse models of cancer. The following protocols and data are intended to serve as a guide for preclinical studies evaluating the therapeutic potential of this compound, both as a standalone agent and in combination with radiation therapy.

Mechanism of Action

This compound functions by binding to the ATP-binding domain of DDX3, thereby inhibiting its RNA helicase activity.[1][2] This inhibition disrupts several critical cellular processes that are often dysregulated in cancer:

-

Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest in cancer cells with high DDX3 expression.[3][4]

-

Induction of Apoptosis: By inhibiting DDX3, this compound can trigger programmed cell death in malignant cells.[3][5]

-

Wnt/β-catenin Signaling Pathway Inhibition: this compound disrupts the DDX3-β-catenin axis, leading to the downregulation of Wnt signaling, which is crucial for the proliferation and survival of many cancer types.[1][2][3]

-

Inhibition of DNA Repair: this compound impairs the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. This action sensitizes cancer cells to the cytotoxic effects of radiation.[3][5][6]

The multifaceted mechanism of this compound makes it a promising candidate for targeted cancer therapy, particularly in tumors that overexpress DDX3.

Data Presentation: this compound Dosage and Administration in Mouse Models

The following tables summarize the quantitative data from various preclinical studies of this compound in mouse models of cancer.

Table 1: Intraperitoneal (i.p.) Administration of this compound

| Cancer Type | Mouse Strain | Cell Line/Model | This compound Dosage | Administration Schedule | Vehicle | Combination Therapy | Key Findings |

| Lung Cancer | Immune competent | Twist1/KrasG12D inducible | 20 mg/kg | Twice a week for 7 weeks | DMSO | 15 Gy stereotactic radiation | 72% reduction in tumor load with combination therapy compared to 28% with radiation alone.[6] No evident toxicity.[6] |

| Prostate Cancer | SCID | DU145-Luc | 50 mg/kg | Thrice weekly for two weeks | DMSO | 5 Gy radiation (single dose) | Combination treatment led to decreased tumor proliferation and increased apoptosis.[7] |

| Medulloblastoma | Mouse Xenograft | DAOY and UW228 | Not specified in vivo | Not specified in vivo | Not specified in vivo | 5 Gy radiation | Combination of this compound and radiation caused tumor regression.[1][2] |

| Breast Cancer (Bone Metastasis) | Mouse model | Not specified | Not specified | Not specified | Placebo (control) | Not applicable | This compound eliminated bone metastases and prevented further cancer spread.[8] |

Table 2: Intravenous (i.v.) Administration of this compound Nanoparticle Formulation

| Cancer Type | Mouse Strain | Formulation | This compound Dosage | Administration Schedule | Key Findings |

| Breast Cancer | Athymic | PLGA Nanoparticles | 0.14 mg per mouse (in 10 mg NPs) | Single dose | Improved systemic retention of this compound compared to free drug.[9] |

| General (Control) | Athymic | Free this compound (i.p.) | 0.8 mg per mouse | Single dose | Undetectable in plasma, lungs, or liver after 48 hours.[9] |

Experimental Protocols

Protocol 1: In Vivo Xenograft Study of this compound in Combination with Radiation

This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

- Culture human cancer cells with high DDX3 expression (e.g., DU145 for prostate cancer) in appropriate media.

- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of growth medium and Matrigel.

- Inject 2.5 million cells subcutaneously into the flank of 4-6 week old male SCID mice.

- Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment Initiation:

- When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into four treatment groups (n=8 per group):

- Group 1: Vehicle control (DMSO, i.p.)

- Group 2: this compound only (e.g., 50 mg/kg, i.p.)

- Group 3: Radiation only (e.g., 5 Gy, single dose)

- Group 4: this compound and Radiation

- Ensure an approximately equal distribution of tumor sizes across all groups.

3. Preparation and Administration of this compound:

- Prepare a stock solution of this compound in DMSO.

- For injection, dilute the stock solution in a suitable vehicle (e.g., saline with 50% PEG300) to the final desired concentration. The final solution may require ultrasonic treatment to ensure it is a suspended solution.[7]

- Administer this compound or vehicle intraperitoneally according to the schedule (e.g., three times a week for two weeks).

4. Radiation Therapy:

- For the radiation groups, deliver a targeted dose of radiation (e.g., 5 Gy) to the tumor site using a small animal radiation research platform (SARRP).

- Administer radiation at the beginning of the drug treatment schedule.

5. Monitoring and Endpoint:

- Measure tumor volume with calipers 2-3 times per week.

- Monitor animal body weight and overall health status.

- For bioluminescent models (e.g., DU145-Luc), perform imaging weekly to monitor tumor burden.

- Euthanize mice when tumors reach the predetermined endpoint size or after a set duration (e.g., six weeks).

- Harvest tumors for histological and immunohistochemical analysis (e.g., H&E, cleaved Caspase-3, Ki67 staining).

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles

This protocol outlines the formulation of this compound into PLGA nanoparticles for improved systemic delivery.

1. Materials:

- This compound

- Poly(lactic-co-glycolic acid) (PLGA)

- Appropriate organic solvent (e.g., dichloromethane)

- Aqueous solution (e.g., polyvinyl alcohol solution)

2. Emulsion-Solvent Evaporation Method:

- Dissolve this compound and PLGA in the organic solvent.

- Add this organic phase to the aqueous solution while sonicating or homogenizing to form an oil-in-water emulsion.

- Stir the emulsion under reduced pressure to evaporate the organic solvent.

- Collect the nanoparticles by centrifugation, wash with distilled water, and lyophilize for storage.

3. Characterization:

- Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.

- Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).

Mandatory Visualizations

Caption: Mechanism of action of this compound leading to anti-cancer effects.

Caption: General experimental workflow for in vivo studies of this compound.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

References

- 1. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]